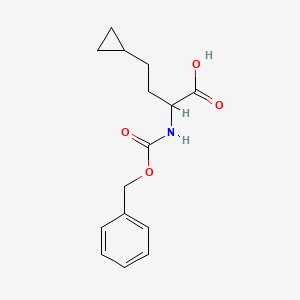
2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a cyclopropyl group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. One common method is to react the corresponding amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions and yields the protected amino acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The cyclopropyl group can be reduced under specific conditions to yield cyclopropane derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Cyclopropane derivatives.
Substitution: Deprotected amino acids or new functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, preventing unwanted side reactions. The cyclopropyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxycarbonylamino)-4-cyclopropyl-butanoic acid derivatives: Compounds with similar structures but different functional groups.
Cyclopropyl-containing amino acids: Other amino acids with cyclopropyl groups.
Benzyloxycarbonyl-protected amino acids: Amino acids protected with the benzyloxycarbonyl group.
Uniqueness
This compound is unique due to the combination of the benzyloxycarbonyl-protected amino group and the cyclopropyl group. This combination imparts specific reactivity and stability characteristics, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C15H19NO4 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
4-cyclopropyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)13(9-8-11-6-7-11)16-15(19)20-10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,16,19)(H,17,18) |
InChI-Schlüssel |
XDMBVCLRVJPUCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B15275638.png)
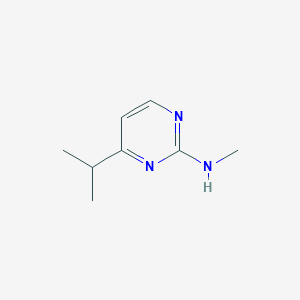
![(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B15275650.png)
![1-[(2-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B15275654.png)
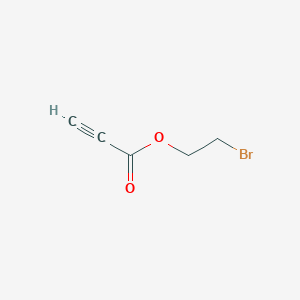


![N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B15275690.png)
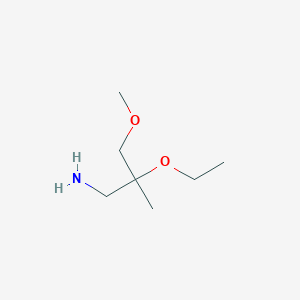
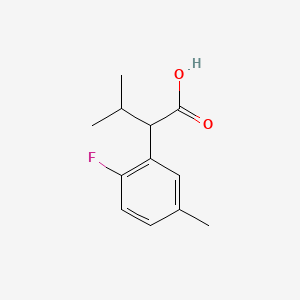


![3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B15275714.png)

